(2E)-3-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-2-(4-nitrophenyl)prop-2-enenitrile
Overview
Description
(2E)-3-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-2-(4-nitrophenyl)prop-2-enenitrile is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-2-(4-nitrophenyl)prop-2-enenitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methoxy-4-hydroxybenzaldehyde, 4-methylbenzyl bromide, and 4-nitrobenzaldehyde.
Formation of Intermediate: The first step involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with 4-methylbenzyl bromide in the presence of a base, such as potassium carbonate, to form the intermediate 3-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde.
Condensation Reaction: The intermediate is then subjected to a condensation reaction with 4-nitrobenzaldehyde and malononitrile in the presence of a base, such as piperidine, to form the final product, this compound.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, industrial production methods may vary based on the scale and specific requirements. Typically, industrial production involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-2-(4-nitrophenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or methylbenzyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amino derivatives.
Substitution: Substituted chalcones with different functional groups.
Scientific Research Applications
(2E)-3-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-2-(4-nitrophenyl)prop-2-enenitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2E)-3-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-2-(4-nitrophenyl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and apoptosis. The compound’s structure allows it to interact with various biological molecules, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-1-(4-nitrophenyl)prop-2-en-1-one: Similar structure but with a different position of the nitro group.
(2E)-3-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-2-(4-aminophenyl)prop-2-enenitrile: Similar structure but with an amino group instead of a nitro group.
Uniqueness
The uniqueness of (2E)-3-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-2-(4-nitrophenyl)prop-2-enenitrile lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(E)-3-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-2-(4-nitrophenyl)prop-2-enenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4/c1-17-3-5-18(6-4-17)16-30-23-12-7-19(14-24(23)29-2)13-21(15-25)20-8-10-22(11-9-20)26(27)28/h3-14H,16H2,1-2H3/b21-13- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXMAYNIKAIBMQY-BKUYFWCQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C=C(C#N)C3=CC=C(C=C3)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=C(/C#N)\C3=CC=C(C=C3)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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